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Executive Summary

The Blood and Marrow Transplant Clinical Trials Network (BMT CTN) 1102 trial
(NCT02016781) represents a landmark study that has fundamentally altered the treatment
paradigm for older adults with higher-risk myelodysplastic syndromes (MDS).[1] Historically, the
role of allogeneic hematopoietic cell transplantation (alloHCT) in this population was debated
due to concerns about treatment-related mortality and quality of life (QOL). The BMT CTN 1102
trial was designed to definitively address this clinical question by comparing reduced-intensity
conditioning (RIC) alloHCT with non-transplant therapies.[1][2] The study demonstrated a
significant overall survival (OS) benefit for patients who had a suitable donor and underwent
transplantation, without compromising their quality of life.[3][4] Furthermore, a key sub-analysis
revealed that this survival advantage extends across various genetic subtypes, including
patients with high-risk TP53 mutations.[5] This whitepaper provides a detailed overview of the
trial's methodology, presents its core quantitative findings, and explores its profound scientific
and clinical impact.

Experimental Protocols and Methodology

The BMT CTN 1102 study was a prospective, multi-center, open-label biologic assignment trial.
[2][6] Its design was pragmatic, intending to evaluate the real-world effectiveness of a
transplant-based strategy based on the availability of a suitable donor.
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Patient Population

Eligible subjects were between 50 and 75 years of age with a diagnosis of de novo
intermediate-2 or high-risk MDS, as defined by the International Prognostic Scoring System
(IPSS).[2][7] All participants were considered candidates for RIC alloHCT at the time of
enrollment.[8] A total of 384 subjects were enrolled between January 2014 and November 2018
at 34 centers.[4][6]

Trial Design and Treatment Arms

The trial utilized a biologic assignment design, which is crucial for ethically and practically
studying an intervention like transplantation that depends on an external factor (donor
availability).

» Biologic Assignment: Upon enrollment, patients underwent high-resolution human leukocyte
antigen (HLA) typing, and a search for an 8/8 HLA-matched family member or an unrelated

donor was initiated.[2][3]

o Donor Arm: Patients for whom a suitable donor was identified within 90 days were assigned
to this arm. They were expected to undergo RIC alloHCT within 6 months of enroliment.[2][6]
260 patients were assigned to the Donor arm.[6]

e No-Donor Arm: Patients without an identified donor within the 90-day window were assigned
to this arm. They were intended to receive the best available non-transplant therapy, which
typically consisted of hypomethylating agents (HMAS) or best supportive care, at the
discretion of the treating physician.[1][2] 124 patients were assigned to the No-Donor arm.[6]
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Caption: BMT CTN 1102 Experimental Workflow.
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Endpoints and Assessments

e Primary Endpoint: The primary objective was to compare overall survival (OS) between the
two arms at 3 years from enrollment, analyzed on an intent-to-treat basis.[3][9]

e Secondary Endpoints: Key secondary objectives included comparing leukemia-free survival
(LFS), quality of life (QOL), and cost-effectiveness.[3]

e Quality of Life Protocol: QOL was systematically assessed using the Functional Assessment
of Cancer Therapy-General (FACT-G), SF-36, and EQ-5D questionnaires. These were
administered at enrollment and then at 6, 12, 18, 24, and 36 months.[4]

o Genetic Analysis Protocol: A pre-planned sub-analysis was conducted on available pre-
assignment blood samples from 309 patients (229 from the Donor arm, 80 from the No-
Donor arm).[5] Targeted DNA sequencing was performed to identify mutations in genes
known to be relevant in MDS, with a particular focus on TP53.[10]

Quantitative Data and Scientific Impact

The results of the BMT CTN 1102 trial provided definitive evidence supporting the use of
alloHCT in this patient population.

Survival Outcomes: A New Standard of Care

The trial met its primary endpoint, demonstrating a clinically and statistically significant
improvement in survival for the transplant-based strategy. The findings establish RIC alloHCT
as the standard of care for eligible older patients with higher-risk MDS.[3]

Table 1: Primary and Secondary Survival Outcomes
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No-Donor
. Donor Arm Absolute o
Metric Arm . P-value Citation(s)
(n=260) Difference
(n=124)
3-Year
Overall
_ 47.9% 26.6% 21.3% 0.0001 [31[61[7]
Survival
(0S)
3-Year
Leukemia-
35.8% 20.6% 15.2% 0.003 [3]6][11]

Free Survival
(LFS)

Data presented are adjusted estimates from an intent-to-treat analysis.

The median follow-up for surviving patients was 34.2 months in the Donor arm and 26.9
months in the No-Donor arm.[6] The survival benefit was observed across all tested subgroups,
including those older than 65.[3]

Quality of Life: Dispelling Clinical Concerns

A major concern for clinicians considering alloHCT in older adults is the potential for a severe,
negative impact on QOL due to factors like graft-versus-host disease (GVHD). The BMT CTN
1102 trial demonstrated that the significant survival advantage did not come at the cost of
worse QOL.[4] Patient-reported outcome trajectories were similar for both arms, with most
scores decreasing or remaining stable from baseline to 6 months post-enrollment and then
improving.[4] This finding is critical for patient counseling and shared decision-making.

Genetic Sub-analysis: Impact of TP53 and Other
Mutations

The genetic analysis provided crucial insights into the role of HCT in the context of specific
molecular profiles. It confirmed that the genetic distribution, including for key mutations like
TP53, ASXL1, and SRSF2, was well-balanced between the two arms.[5][10]
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The study affirmed that patients with a TP53 mutation have significantly worse outcomes
overall compared to those without the mutation.[10] However, the most impactful finding was
that alloHCT conferred a substantial survival benefit even in this high-risk TP53-mutated
cohort.[5][10][12]

Table 2: Impact of HCT on Overall Survival in TP53-Mutated Patients

) Non-HCT .
Metric HCT Treatment P-value Citation(s)
Treatment

3-Year OS
23% 11% 0.04 [10]

(TP53 Mutated)

Analysis performed with HCT as a time-dependent covariate.

This demonstrates that while a TP53 mutation is a poor prognostic marker, alloHCT remains
the most effective therapeutic option to improve survival.[11]
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Caption: Logical Flow of the BMT CTN 1102 Genetic Sub-analysis.
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Conclusion and Future Directions

The BMT CTN 1102 trial has had a monumental scientific impact on the management of
higher-risk MDS. By demonstrating a clear survival benefit without a corresponding decrement
in quality of life, it has solidified the role of RIC alloHCT as the standard of care for eligible
patients between 50 and 75 years old.[1][3][4] The results provide strong evidence to support
prompt referral for transplant consultation upon diagnosis and to advocate for expanded
insurance coverage for this potentially curative therapy.[3][5]

The genetic sub-analysis further refines our understanding, showing that the benefits of
transplantation extend even to the highest-risk molecular subgroups, such as those with TP53
mutations.[5][10] This underscores the power of HCT to overcome some of the worst
prognostic factors in MDS. Future research will likely focus on optimizing conditioning
regimens, GVHD prophylaxis, and post-transplant maintenance strategies to further improve
outcomes in this patient population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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